N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-carboxamide is a compound that features a piperidine ring, a pyrimidine ring, and a thiophene ring These structural elements are significant in medicinal chemistry due to their presence in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidinyl pyrimidine intermediate, followed by its coupling with a thiophene carboxamide derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and reducing costs.
Chemical Reactions Analysis
Types of Reactions
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
- N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide
Uniqueness
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-carboxamide stands out due to the presence of the thiophene ring, which can impart unique electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(12-5-4-10-21-12)17-11-13-16-7-6-14(18-13)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUGFMQSEHUSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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